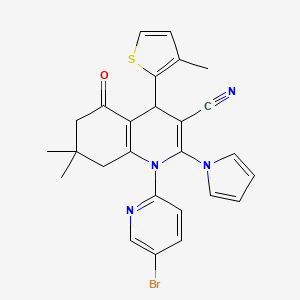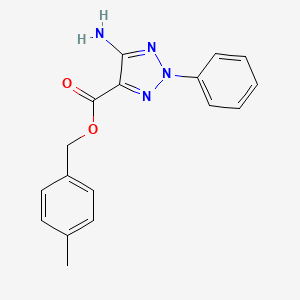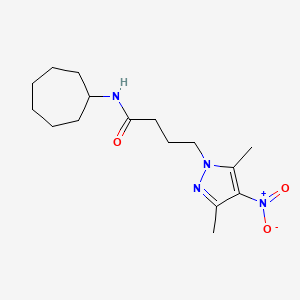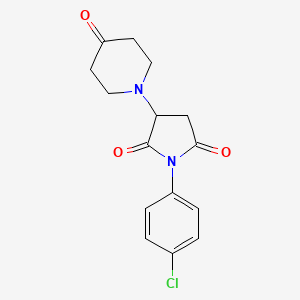![molecular formula C27H30N2O7S B14945471 methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-(3,4-DIETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazine ring, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of METHYL 3-(3,4-DIETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazine ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the thiazine ring through a cyclization reaction involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Applications De Recherche Scientifique
METHYL 3-(3,4-DIETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 3-(3,4-DIETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to METHYL 3-(3,4-DIETHOXYPHENETHYL)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE include other thiazine derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propriétés
Formule moléculaire |
C27H30N2O7S |
|---|---|
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
methyl 3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-ethoxycarbonylphenyl)imino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C27H30N2O7S/c1-5-34-21-13-8-18(16-22(21)35-6-2)14-15-29-24(30)17-23(26(32)33-4)37-27(29)28-20-11-9-19(10-12-20)25(31)36-7-3/h8-13,16-17H,5-7,14-15H2,1-4H3 |
Clé InChI |
HXULWOFSAOFUAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCN2C(=O)C=C(SC2=NC3=CC=C(C=C3)C(=O)OCC)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B14945397.png)
![1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14945415.png)
![Urea, N-(6,7,8,9-tetrahydrobenzo[b]benzofuran-2-yl)-N'-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B14945425.png)

![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945457.png)
![2-(4-chloro-3-fluorophenyl)-9-(4-chlorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945458.png)


![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![4-(1,3-benzodioxol-5-yl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14945479.png)
![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
